molecular formula C16H18F2N2O3S2 B2639188 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1705354-40-0

4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No. B2639188
CAS RN: 1705354-40-0
M. Wt: 388.45
InChI Key: XPUZGSUVXLZHBE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a thiazepane ring, a sulfonyl group, and an isoxazole ring . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane and isoxazole rings would give the molecule a certain degree of rigidity, while the sulfonyl group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups mentioned above. For example, the sulfonyl group is typically quite reactive and could undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could affect the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Anticancer Potential

A series of 4-arylsulfonyl-1,3-oxazoles, related to the chemical structure , have demonstrated significant anticancer activities. Specifically, various compounds in this category showed high activity against different cancer cell lines, including CNS Cancer, Non-Small Cell Lung Cancer, and pleural mesothelioma. These findings suggest the potential of such compounds as a basis for developing new anticancer drugs (Zyabrev et al., 2022).

Synthesis and Structural Analysis

Research has been conducted on synthesizing and characterizing novel compounds similar to the one , emphasizing their structure and reactivity. This includes efficient synthesis methods and analyses using techniques like IR, NMR, and mass spectrometry, providing insights into their molecular properties and potential applications (Chhakra et al., 2019).

Fluorescent Molecular Probes

Compounds with structures similar to 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole have been utilized in creating fluorescent solvatochromic dyes. These dyes, with their strong solvent-dependent fluorescence, are useful in developing ultrasensitive fluorescent molecular probes for biological studies, particularly in understanding various cellular processes (Diwu et al., 1997).

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibitors

Novel sulfonamides, similar in structure to the compound , have shown effectiveness as VEGFR-2 inhibitors. This indicates their potential use in anticancer therapies, particularly in targeting cancer cell proliferation (Ghorab et al., 2016).

Antifungal Properties

Research on 3,3-dimethyl analogs of related compounds has highlighted their potent antifungal activities against strains like Candida albicans and Aspergillus fumigatus. This suggests a potential avenue for developing new antifungal agents (Miyauchi et al., 1996).

Biological Evaluation of Metal Complexes

Studies have been conducted on sulfonamide-derived ligands and their metal complexes, including compounds structurally similar to the one . These studies focus on their antibacterial, antifungal, and cytotoxic activities, which are essential for developing new therapeutic agents (Chohan & Shad, 2011).

BRD4 Inhibition for Cancer Treatment

Research on 3,5-dimethylisoxazole derivatives, related to the given compound, has identified their potential as BRD4 inhibitors. BRD4 is a target for blocking proliferation in various cancer cell lines, indicating the importance of these compounds in cancer research (Li et al., 2018).

properties

IUPAC Name

4-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O3S2/c1-10-16(11(2)23-19-10)25(21,22)20-6-5-15(24-8-7-20)13-9-12(17)3-4-14(13)18/h3-4,9,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUZGSUVXLZHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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